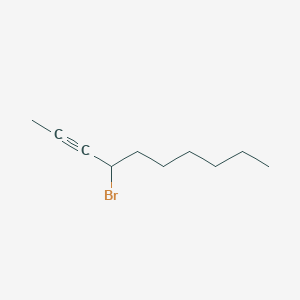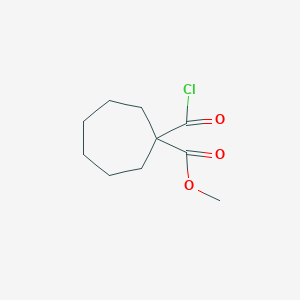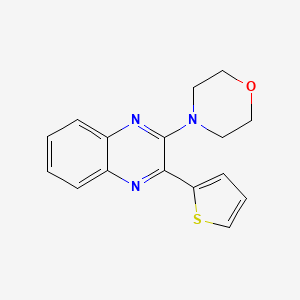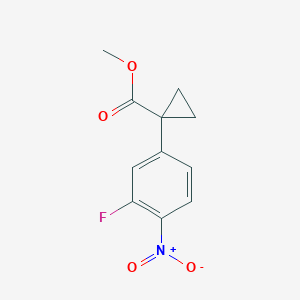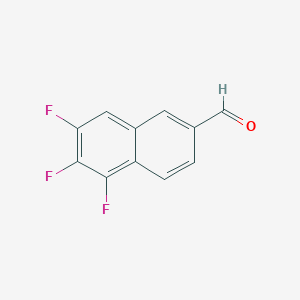
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate is an organic compound with a complex structure that includes a brominated benzoate ester and a substituted acetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 4-bromobenzoate is then subjected to a Friedel-Crafts acylation reaction with 2-acetyl-3-oxobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the benzoate ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted benzoates.
科学的研究の応用
Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetyl and bromine groups play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
Methyl acetoacetate: A simpler ester with similar reactivity but lacking the bromine and substituted acetyl groups.
Methyl 4-bromobenzoate: Shares the brominated benzoate structure but lacks the substituted acetyl group.
Methyl 2-acetylbenzoate: Contains the acetyl group but lacks the bromine substitution.
特性
CAS番号 |
827324-23-2 |
|---|---|
分子式 |
C14H15BrO4 |
分子量 |
327.17 g/mol |
IUPAC名 |
methyl 2-(2-acetyl-3-oxobutyl)-4-bromobenzoate |
InChI |
InChI=1S/C14H15BrO4/c1-8(16)13(9(2)17)7-10-6-11(15)4-5-12(10)14(18)19-3/h4-6,13H,7H2,1-3H3 |
InChIキー |
HTHLCCTXQRTGPV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CC1=C(C=CC(=C1)Br)C(=O)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)
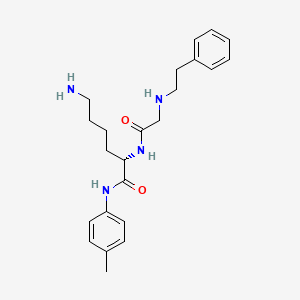
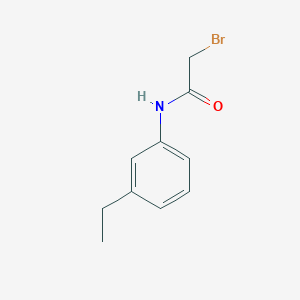

![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
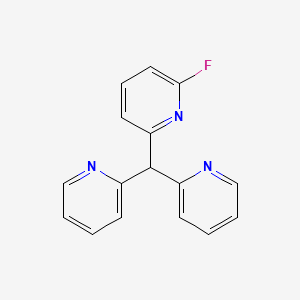
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
